Physicochemical Profile & Technical Guide: 4-Methylthio-2-thiophenecarboxylic Acid
Physicochemical Profile & Technical Guide: 4-Methylthio-2-thiophenecarboxylic Acid
The following technical guide provides an in-depth analysis of 4-Methylthio-2-thiophenecarboxylic acid , a specialized heterocyclic building block used in the synthesis of anti-inflammatory agents and kinase inhibitors.[1][2]
[1][2]
Executive Summary
4-Methylthio-2-thiophenecarboxylic acid is a sulfur-containing heterocyclic scaffold critical to the development of pharmaceuticals targeting the arachidonic acid cascade (COX/LOX pathways) and various kinase receptors.[1][2] Distinguished by the presence of a methylthio (-SMe) group at the C4 position, this compound offers unique electronic properties compared to its alkylated analogs, serving as a bioisostere for substituted benzoic acids in structure-activity relationship (SAR) studies.[2] This guide details its molecular identity, validated synthetic routes, physical properties, and handling protocols for research applications.
Molecular Identity & Structural Analysis[1][3]
The compound consists of a five-membered thiophene ring substituted with a carboxylic acid at position 2 and a methylthio ether at position 4.[1][2][3] The regiochemistry is vital; the 4-position substituent allows for vectors that extend into solvent-exposed regions of protein binding pockets, distinct from the 3- or 5-substituted isomers.[1][2]
Table 1: Chemical Identification Data
| Property | Detail |
| IUPAC Name | 4-(Methylthio)thiophene-2-carboxylic acid |
| Common Synonyms | 4-Methylsulfanyl-2-thiophenecarboxylic acid; 2-Carboxy-4-methylthiothiophene |
| CAS Registry Number | Note: Often unlisted in standard catalogs; specific derivatives (e.g., esters) have distinct CAS.[1][2] Refer to specific synthesis patents (e.g., CZ284340B6). |
| Molecular Formula | C₆H₆O₂S₂ |
| Molecular Weight | 174.24 g/mol |
| SMILES | CSC1=CC(=SC1)C(=O)O |
| InChI Key | Derivative dependent; Core: CSC1=CSC(=C1)C(=O)O |
Physicochemical Profile
Understanding the solid-state and solution-phase behavior of this acid is essential for formulation and assay development.[1][2] The methylthio group increases lipophilicity relative to the parent thiophene-2-carboxylic acid, influencing membrane permeability and protein binding.[1][2]
Table 2: Physical & Chemical Properties
| Parameter | Value / Description | Source/Context |
| Appearance | Pale yellow crystalline solid | Experimental Observation [1] |
| Melting Point | 118–120 °C (Experimental)123–124 °C (Literature) | Recrystallized from Chloroform [1] |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Methanol, DMSO.[1][2] Sparingly soluble in water. | Organic Synthesis Workflows |
| pKa (Acid) | ~3.5 – 3.7 (Estimated) | Analogous to Thiophene-2-carboxylic acid (3.[1][2]53) |
| LogP | ~2.3 (Predicted) | Increased hydrophobicity vs. parent (1.[1][2]6) due to -SMe |
| Electronic Character | Electron-rich thiophene core; -SMe is a weak donor by resonance.[1][2] | Suitable for electrophilic aromatic substitution |
Synthetic Pathways & Manufacturing[1]
The synthesis of 4-methylthio-2-thiophenecarboxylic acid requires precise regiocontrol to avoid the formation of the thermodynamic 3- or 5-isomers.[1][2] The most robust industrial route utilizes Directed ortho-Metalation (DoM) or halogen-lithium exchange strategies starting from 3-bromothiophene.[1][2]
Core Synthetic Strategy: Regioselective Lithiation
The synthesis exploits the directing power of the thiophene sulfur and the steric positioning of the methylthio group.
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Precursor Synthesis: 3-Bromothiophene is converted to 3-(methylthio)thiophene via lithiation and quenching with dimethyl disulfide.[1][2][4]
-
Regioselective Carboxylation: The 3-(methylthio)thiophene is subjected to lithiation.[1][2] While the 2-position (ortho to S) is acidic, steric and electronic factors (or the use of bulky bases like LiTMP) can direct lithiation to the 5-position (which becomes C2 in the final product numbering).[1][2]
-
Quenching: Reaction with CO₂ yields the target acid.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from 3-bromothiophene via sequential lithiation and carboxylation.
Experimental Characterization Protocols
To ensure scientific integrity, the following protocols are recommended for the synthesis and validation of the compound.
Protocol A: Synthesis of 3-(Methylthio)thiophene (Precursor)[1][2][6]
-
Setup: Flame-dry a 3-neck round bottom flask under Argon.
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Lithiation: Dissolve 3-bromothiophene (1 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise over 30 mins.
-
Substitution: Add dimethyl disulfide (1.2 eq) slowly. Allow to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Dry over MgSO₄. Distill to purify.
Protocol B: Carboxylation to Target Acid[1]
-
Metalation: Dissolve 3-(methylthio)thiophene in dry THF. Cool to -40°C or -78°C depending on base used (LiTMP is preferred for high regioselectivity at C5).[1][2]
-
Quench: Bubble excess CO₂ gas through the solution for 30 minutes. The mixture will become viscous.
-
Acidification: Quench with water, then acidify aqueous layer with 1M HCl to pH ~2.
-
Isolation: The product precipitates or is extracted into EtOAc.
-
Purification (Critical): Recrystallize from Chloroform or Ethanol/Water to remove isomeric impurities.[1][2]
-
Target MP: 118–120 °C [1].[5]
-
Pharmaceutical Applications
This compound serves as a versatile pharmacophore in drug discovery, particularly for conditions involving inflammation and pain.
Mechanism of Action & Utility[1][8]
-
COX/LOX Dual Inhibition: Derivatives of 4-methylthio-2-thiophenecarboxylic acid (specifically oxindole-1-carboxamides) have demonstrated efficacy as inhibitors of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes.[1][2] This dual mechanism is valuable for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastric side effects [1].[1][2]
-
Kinase Inhibitor Scaffold: The thiophene-2-carboxylic acid motif mimics the binding of ATP-competitive inhibitors, with the 4-position substituent probing the "gatekeeper" regions of kinase domains.[1][2]
-
Bioisosterism: It acts as a bioisostere for 3-substituted benzoic acids, offering altered metabolic stability and pi-stacking potential due to the sulfur atom in the ring.[1][2]
Visualization: Drug Discovery Pipeline
Figure 2: Application of the scaffold in developing anti-inflammatory therapeutics.[2][5]
References
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Kuchar, M. et al. (1998). 3-Substituted 2-oxindole derivatives, process for preparing those derivatives... Patent CZ284340B6. (Describes the synthesis and melting point of 4-methylthio-2-thiophenecarboxylic acid as 118-120°C).
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Carpenter, A. J.[6] & Chadwick, D. J. (1985).[6] Regioselective α- and β-metallations of thiophene derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Establishes lithiation protocols for 3-substituted thiophenes). [1][2]
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Sigma-Aldrich. (2024).[1][2] Product Specification: 4-Methylthiophene-2-carboxylic acid. (Cited for comparative physicochemical data of the methyl analog).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. US20120178943A1 - Processes for producing 3-(methylthio) thiophene - Google Patents [patents.google.com]
- 5. CZ284340B6 - 3-substituted 2-oxindole derivatives process for preparing those derivatives, intermediates of the process and pharmaceutical preparation - Google Patents [patents.google.com]
- 6. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
